N~1~-[2-(4-Benzylpiperazino)-2-oxoethyl]-2-(4-chlorophenyl)acetamide
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Overview
Description
N~1~-[2-(4-Benzylpiperazino)-2-oxoethyl]-2-(4-chlorophenyl)acetamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperazine ring substituted with a benzyl group, an oxoethyl group, and a chlorophenyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(4-Benzylpiperazino)-2-oxoethyl]-2-(4-chlorophenyl)acetamide typically involves multiple steps. One common method includes the alkylation of 4-benzylpiperazine with 2-chloro-1-(4-chlorophenyl)ethanone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(4-Benzylpiperazino)-2-oxoethyl]-2-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N~1~-[2-(4-Benzylpiperazino)-2-oxoethyl]-2-(4-chlorophenyl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Studied for its potential anticonvulsant and antipsychotic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[2-(4-Benzylpiperazino)-2-oxoethyl]-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. It is believed to bind to neuronal voltage-sensitive sodium channels, thereby modulating their activity. This interaction can lead to the stabilization of neuronal membranes and a reduction in excitability, which is beneficial in the treatment of conditions like epilepsy .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Another piperazine derivative with anticonvulsant activity.
2-(4-Benzyl-1-piperazinyl)-1-phenylethanone hydrobromide: A related compound with similar structural features.
Uniqueness
N~1~-[2-(4-Benzylpiperazino)-2-oxoethyl]-2-(4-chlorophenyl)acetamide stands out due to its specific substitution pattern, which imparts unique pharmacological properties. The presence of the chlorophenyl group enhances its binding affinity to certain molecular targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2/c22-19-8-6-17(7-9-19)14-20(26)23-15-21(27)25-12-10-24(11-13-25)16-18-4-2-1-3-5-18/h1-9H,10-16H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDSWPTTXCRLRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CNC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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